molecular formula C23H20N6O B2859023 (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1351611-31-8

(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone

Katalognummer B2859023
CAS-Nummer: 1351611-31-8
Molekulargewicht: 396.454
InChI-Schlüssel: NMUKCNRECASQAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Factors like reaction rates, energy changes, and the conditions needed for the reaction are typically investigated .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques such as spectroscopy and chromatography might be used .

Wissenschaftliche Forschungsanwendungen

FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment

This compound has been identified as a potent inhibitor of the fms-like tyrosine kinase 3 (FLT3), which is a promising target for the treatment of AML. Resistance to FLT3 inhibitors due to acquired point mutations has been a challenge, and this compound exhibits inhibitory activity against several acquired FLT3 mutations, including FLT3 (ITD, D835V), FLT3 (ITD, F691L), FLT3 (D835Y), and FLT3 (D835V). It also shows potent antiproliferative activity against FLT3-mutation driven BaF3 and AML cells .

Antifungal Agent Development

The structural analogs of this compound have been synthesized as potential antifungal agents. They are created via intramolecular cyclization and have shown promising results in antifungal activity. This suggests that the compound may also possess antifungal properties that could be harnessed for developing new antifungal medications .

Antitumor Activity

Similar compounds have demonstrated antitumor activities. The compound’s ability to inhibit cell viability in cancer cell lines suggests it could be a candidate for cancer therapy research, particularly in exploring new treatments for resistant forms of cancer .

Pharmacological Profiles

Derivatives of this compound, due to their structural similarity to cinnolines and indoles, may exhibit a wide range of pharmacological profiles. These include antibacterial, antitumor, anti-inflammatory, and antithrombotic activities. The compound’s potential in these areas could lead to the development of new drugs with diverse clinical applications .

Bioavailability and Metabolic Stability

The compound has shown acceptable bioavailability in animal models, with a suitable half-life time and satisfactory metabolic stability. This makes it a potential candidate for oral administration in drug development, particularly for diseases where long-term medication is required .

FLT3 Dual Mutation Targeting

The compound has therapeutic potential as an anti-AML drug, especially for AML harboring dual FLT3 (ITD, TKD) mutations. Its high efficacy against these mutations makes it a valuable asset in the fight against complex cases of AML .

Wirkmechanismus

The mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to safely handle and dispose of the compound is also included .

Zukünftige Richtungen

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include medical applications, uses in industry, or roles in scientific research .

Eigenschaften

IUPAC Name

[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c30-23(21-15-24-18-8-4-5-9-19(18)27-21)29-12-10-28(11-13-29)22-14-20(25-16-26-22)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUKCNRECASQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.